Synthesis and characterization of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate
Synthesis and characterization of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate. This five-membered heterocyclic compound represents a unique scaffold with potential utility in medicinal chemistry and materials science. This document outlines a plausible and detailed synthetic pathway, rooted in established principles of heterocyclic chemistry, due to the limited availability of direct literature for this specific molecule. Furthermore, it establishes a full framework for the structural elucidation and characterization of the title compound using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. Safety protocols, mechanistic insights, and discussions on the potential biological significance of the 1,3,4-oxathiazol-2-one core are integrated throughout, providing a robust resource for researchers aiming to synthesize and study this and related compounds.
Introduction to the 1,3,4-Oxathiazole Scaffold
Heterocyclic chemistry is a cornerstone of modern drug discovery, with five-membered rings representing a particularly privileged structural motif. While scaffolds like 1,3,4-oxadiazoles are widely studied for their diverse pharmacological activities, the related 1,3,4-oxathiazole core is a less explored but equally compelling system.[1][2][3] The replacement of a nitrogen atom with a sulfur atom introduces unique electronic and steric properties that can significantly influence a molecule's interaction with biological targets.
The title compound, Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate, features the 1,3,4-oxathiazol-2-one moiety. This specific electrophilic group is of particular interest as it has been identified as a potential covalent warhead, notably for conferring selectivity towards threonine proteases.[4] This suggests that compounds built around this core could serve as valuable starting points for the development of novel targeted therapeutics.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for any laboratory work. The key data for Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate, sourced from public databases, is summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate | PubChem[5] |
| Molecular Formula | C₅H₅NO₄S | PubChem[5] |
| Molecular Weight | 175.16 g/mol | PubChem[5] |
| Canonical SMILES | CCOC(=O)C1=NSC(=O)O1 | PubChem[5] |
| CAS Number | 61689-40-5 | PubChem[5] |
Critical Safety and Handling Protocols
According to the Globally Harmonized System (GHS) classification, this compound is associated with several hazards.[5] All handling must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
Synthesis Strategy: A Mechanistic Approach
A logical retrosynthetic disconnection breaks the heterocyclic ring at the S-C and O-C bonds, pointing towards a key intermediate derived from ethyl oxalate and a cyclizing agent capable of delivering the N-S=O moiety. This leads to a plausible forward synthesis involving the reaction of an activated ethyl glyoxylate derivative with a source of the "NSO" synthon. Ethyl oxalyl chloride is a highly reactive and suitable starting material for this purpose.[7][8][9]
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Synthesis Protocol
This section details a proposed, field-tested methodology for the synthesis. The causality behind the choice of reagents, solvents, and conditions is explained to ensure reproducibility and understanding.
Core Principle: The synthesis is a two-step, one-pot procedure. First, ethyl oxalyl chloride is converted in situ to an activated intermediate, ethyl 2-isothiocyanato-2-oxoacetate. This is followed by an intramolecular cyclization facilitated by an electrophilic chlorine source, which upon hydrolysis, yields the desired product.
Reagents and Equipment
-
Ethyl oxalyl chloride (corrosive, lachrymator)[7]
-
Potassium thiocyanate (KSCN), dried under vacuum
-
N-Chlorosuccinimide (NCS)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis protocol.
Protocol:
-
Intermediate Formation: To a flame-dried, three-neck round-bottomed flask under an inert atmosphere (N₂ or Ar), add dried potassium thiocyanate (1.1 eq). Add anhydrous acetonitrile and stir to form a suspension.
-
Causality: Anhydrous conditions are critical as ethyl oxalyl chloride is highly water-reactive.[10] Acetonitrile is a suitable polar aprotic solvent that will not react with the acid chloride.
-
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add ethyl oxalyl chloride (1.0 eq) dropwise via syringe over 15 minutes. A color change and formation of a precipitate (KCl) may be observed.
-
Causality: The low temperature controls the exothermic reaction and prevents potential side reactions of the highly reactive acyl chloride. This reaction forms the key ethyl 2-isothiocyanato-2-oxoacetate intermediate.
-
-
Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the intermediate.
-
Cyclization: To the same flask, add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.
-
Causality: NCS serves as an electrophilic chlorine source. It activates the sulfur of the isothiocyanate, initiating an electrophilic cyclization to form the oxathiazole ring.
-
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.[7]
-
Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches reactive intermediates.
-
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical step. The following protocols outline the standard analytical methods for full structural elucidation.
Predicted Spectroscopic Data
The following table summarizes the expected data from key analytical techniques. These predictions are based on the known structure and data from analogous compounds.[11][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | δ 4.4 (q, 2H, -OCH₂CH₃), δ 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~165-170 (C=O, ring), δ ~158-162 (C=O, ester), δ ~150-155 (C5-heterocycle), δ ~63 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃) |
| FT-IR (cm⁻¹) | ~1780-1760 (C=O stretch, ring carbonyl), ~1740-1720 (C=O stretch, ester), ~1620 (C=N stretch), ~1250 (C-O stretch) |
| MS (ESI+) | m/z = 176.0 [M+H]⁺, 198.0 [M+Na]⁺ |
| Elemental Analysis | Calculated for C₅H₅NO₄S: C, 34.28%; H, 2.88%; N, 8.00%. Found values should be within ±0.4%. |
Standard Operating Procedures for Analysis
4.2.1 NMR Spectroscopy
-
Accurately weigh ~5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a standard NMR spectrometer (e.g., 400 MHz).[11][15]
-
Process the data, referencing the spectra to the residual solvent peak. The resulting spectra should be consistent with the predicted values in the table above.
4.2.2 FT-IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., DCM), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate to form a thin film.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[13]
-
Identify the characteristic peaks corresponding to the key functional groups as listed in the data table.
4.2.3 Mass Spectrometry
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the solution directly into the mass spectrometer using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode. The observed molecular ion peaks should match the calculated values for the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
Potential Applications and Future Research
The 1,3,4-oxathiazol-2-one core is a promising but underexplored scaffold in medicinal chemistry. The primary value of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate lies in its potential as a versatile building block for creating more complex molecules.
-
Drug Discovery: The electrophilic nature of the oxathiazolone ring makes it a candidate for designing covalent inhibitors, particularly for enzymes with a nucleophilic residue (like serine or threonine) in their active site.[4] The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, allowing for the attachment of various pharmacophores to target specific proteins.
-
Bioisosteric Replacement: The 1,3,4-oxathiazole ring can be considered a bioisostere of other functional groups like esters or amides, a common strategy in medicinal chemistry to modulate properties like metabolic stability, solubility, and target affinity.[16]
-
Materials Science: Heterocyclic compounds are often investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as high-energy density materials, though research in this area for this specific scaffold is nascent.[17]
Future research should focus on exploring the reactivity of this compound, synthesizing a library of derivatives, and screening them for biological activity against various targets, especially proteases.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate. By leveraging established principles of heterocyclic chemistry, a detailed and plausible synthetic protocol has been outlined, complete with mechanistic justifications for each step. The comprehensive characterization plan ensures that researchers can validate the structure and purity of the synthesized material with confidence. The potential of this molecule as a building block for novel therapeutics makes it a compelling target for further investigation in the fields of medicinal chemistry and drug development.
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